Cas no 5366-51-8 (2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid)
2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid is a fluorinated biphenyl derivative featuring a carboxylic acid functional group. This compound is characterized by its unique structural motif, combining a biphenyl core with a fluorine substituent at the 3-position and an acetic acid moiety at the 4-position. The fluorine atom enhances the molecule's electronic properties, making it valuable in medicinal chemistry and materials science. The carboxylic acid group provides a versatile handle for further derivatization, enabling its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its well-defined structure and high purity make it suitable for research applications, particularly in drug discovery and development. The compound exhibits stability under standard conditions, ensuring reliable performance in synthetic workflows.
5366-51-8 structure
Product Name:2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
CAS No:5366-51-8
MF:C14H11FO2
MW:230.234347581863
CID:1029443
PubChem ID:46314799
Update Time:2025-07-02
2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
- N-(2-fluorophenyl)-2-[4-methyl-5-[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]acetamide
- 3-Fluoro-biphenyl-4-acetic acid
- 4-phenyl-2-fluorophenylacetic acid
- 5366-51-8
- F79733
- SCHEMBL538898
- 3-Fluorobiphenyl-4-acetic acid
- MZSNDIIUILXNMA-UHFFFAOYSA-N
- 2-(2-fluoro-4-phenylphenyl)acetic acid
-
- MDL: MFCD11974279
- Inchi: 1S/C14H11FO2/c15-13-8-11(10-4-2-1-3-5-10)6-7-12(13)9-14(16)17/h1-8H,9H2,(H,16,17)
- InChI Key: MZSNDIIUILXNMA-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CC(=O)O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 458.11747
- Monoisotopic Mass: 230.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3A^2
- XLogP3: 3.1
Experimental Properties
- Density: 1.46
- Refractive Index: 1.674
- PSA: 132.05
2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002841-250mg |
3-Fluorobiphenyl-4-acetic acid |
5366-51-8 | 97% | 250mg |
$494.40 | 2023-09-01 | |
| Alichem | A011002841-500mg |
3-Fluorobiphenyl-4-acetic acid |
5366-51-8 | 97% | 500mg |
$863.90 | 2023-09-01 | |
| Alichem | A011002841-1g |
3-Fluorobiphenyl-4-acetic acid |
5366-51-8 | 97% | 1g |
$1519.80 | 2023-09-01 | |
| 1PlusChem | 1P00IA14-250mg |
[1,1'-Biphenyl]-4-acetic acid, 3-fluoro- |
5366-51-8 | 97% | 250mg |
$178.00 | 2024-04-30 | |
| 1PlusChem | 1P00IA14-500mg |
[1,1'-Biphenyl]-4-acetic acid, 3-fluoro- |
5366-51-8 | 97% | 500mg |
$256.00 | 2024-04-30 | |
| 1PlusChem | 1P00IA14-1g |
[1,1'-Biphenyl]-4-acetic acid, 3-fluoro- |
5366-51-8 | 97% | 1g |
$378.00 | 2024-04-30 | |
| Aaron | AR00IA9G-250mg |
[1,1'-Biphenyl]-4-acetic acid, 3-fluoro- |
5366-51-8 | 97% | 250mg |
$197.00 | 2025-02-13 | |
| Aaron | AR00IA9G-500mg |
[1,1'-Biphenyl]-4-acetic acid, 3-fluoro- |
5366-51-8 | 97% | 500mg |
$292.00 | 2025-02-13 | |
| Aaron | AR00IA9G-1g |
[1,1'-Biphenyl]-4-acetic acid, 3-fluoro- |
5366-51-8 | 97% | 1g |
$439.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536446-250mg |
2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid |
5366-51-8 | 98% | 250mg |
¥2326.00 | 2024-05-09 |
2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid Related Literature
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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